n-Methoxy-n-methyl-succinamic acid tert-butyl ester
Overview
Description
n-Methoxy-n-methyl-succinamic acid tert-butyl ester is an organic compound with the molecular formula C10H19NO4 and a molecular weight of 217.26 g/mol . This compound is known for its applications in organic synthesis and various chemical reactions.
Biochemical Analysis
Biochemical Properties
n-Methoxy-n-methyl-succinamic acid tert-butyl ester plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the tert-butyl group in the compound can affect the reactivity and stability of enzymes it interacts with . These interactions can lead to changes in enzyme kinetics, substrate specificity, and overall biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules, thereby affecting cellular responses to external stimuli . Additionally, this compound can alter gene expression patterns, leading to changes in protein synthesis and cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction . The compound’s tert-butyl group plays a crucial role in these interactions, influencing the binding affinity and specificity of the compound towards its target molecules. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over extended periods due to degradation. These temporal effects are essential considerations for in vitro and in vivo experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects . Threshold effects have been observed, where the compound’s impact on cellular processes changes significantly beyond a certain dosage. Understanding these dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. The compound can influence metabolic flux and alter metabolite levels, affecting overall cellular metabolism . Its interactions with enzymes such as oxidoreductases and transferases play a vital role in its metabolic processing and subsequent biological effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms is essential for elucidating the compound’s bioavailability and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Methoxy-n-methyl-succinamic acid tert-butyl ester typically involves the reaction of succinic anhydride with n-methoxy-n-methylamine in the presence of a base, followed by esterification with tert-butyl alcohol . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
n-Methoxy-n-methyl-succinamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy or tert-butyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
n-Methoxy-n-methyl-succinamic acid tert-butyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and in the preparation of various derivatives.
Biology: This compound can be used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of n-Methoxy-n-methyl-succinamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a precursor or intermediate in various biochemical reactions, influencing the activity of enzymes and other proteins . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to n-Methoxy-n-methyl-succinamic acid tert-butyl ester include:
- n-Methoxy-n-methyl-succinamic acid methyl ester
- n-Methoxy-n-methyl-succinamic acid ethyl ester
- n-Methoxy-n-methyl-succinamic acid isopropyl ester
Uniqueness
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity. The tert-butyl ester group provides steric hindrance, influencing the compound’s stability and reactivity compared to its analogs .
Properties
IUPAC Name |
tert-butyl 4-[methoxy(methyl)amino]-4-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)7-6-8(12)11(4)14-5/h6-7H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPAIHVCLZLRLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(=O)N(C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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